(2S)-1,1-dicyclopropylpropan-2-amine hydrochloride
Description
BenchChem offers high-quality (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1,1-dicyclopropylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-6(10)9(7-2-3-7)8-4-5-8;/h6-9H,2-5,10H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEXKMNZMKOMQE-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC1)C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1CC1)C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (2S)-1,1-dicyclopropylpropan-2-amine Hydrochloride
[1]
Executive Summary & Chemical Classification
(2S)-1,1-dicyclopropylpropan-2-amine hydrochloride (hereafter referred to as DCP-PA ) is a synthetic central nervous system (CNS) active agent belonging to the cycloalkylamine class.[1] It acts as a structural bioisostere of propylhexedrine (1-cyclohexylpropan-2-amine) and amphetamine (1-phenylpropan-2-amine).[1]
-
Core Pharmacophore: 2-aminopropane (isopropylamine) backbone.[1]
-
Structural Modification: Substitution of the aromatic phenyl ring (amphetamine) or saturated cyclohexyl ring (propylhexedrine) with a gem-dicyclopropyl moiety at the C1 position.[1]
-
Stereochemistry: The (2S) configuration corresponds to the eutomer (active isomer) of the amphetamine class (e.g., S-amphetamine), indicating potent psychostimulant and sympathomimetic activity.
Primary Mechanism: DCP-PA functions as a Norepinephrine-Dopamine Releasing Agent (NDRA) with secondary reuptake inhibition properties.[1] Its pharmacological profile is predicted to closely mirror propylhexedrine, exhibiting peripheral vasoconstriction and central stimulation via TAAR1 agonism and transporter reversal.
Structural-Activity Relationship (SAR) Analysis[1]
To understand the mechanism of DCP-PA, one must analyze the gem-dicyclopropyl substitution.[1]
The Dicyclopropyl Bioisostere
In medicinal chemistry, cyclopropyl groups are often utilized as bioisosteres for isopropyl or phenyl groups due to their unique electronic and steric properties:
-
Steric Bulk: The 1,1-dicyclopropyl group creates a steric volume roughly equivalent to a cyclohexyl ring but with different geometry.[1] This lipophilic "head" allows the molecule to cross the Blood-Brain Barrier (BBB) and fit into the hydrophobic pocket of monoamine transporters (DAT, NET).[1]
-
Electronic Character: Unlike the saturated cyclohexyl ring, cyclopropane rings possess significant
-character ("banana bonds"). This allows for cation- interactions within the receptor binding site, potentially retaining some affinity for sites that typically bind aromatic rings (like the phenyl in amphetamine), though less effectively than a true aromatic system. -
Metabolic Stability: The steric crowding at the C1 position (gem-substitution) likely hinders metabolic deamination or hydroxylation at the alpha-carbon, potentially extending the half-life compared to simple alkylamines.[1]
Comparison Table: Analogous Structures
| Feature | Amphetamine | Propylhexedrine | (2S)-DCP-PA |
| C1 Substituent | Phenyl (Aromatic) | Cyclohexyl (Aliphatic) | 1,1-Dicyclopropyl (Strained Cyclic) |
| Stereochemistry | (S)-isomer is potent | (S)-isomer is potent | (S)-isomer is potent |
| Primary Target | DAT / NET / VMAT2 | NET / DAT / TAAR1 | NET / DAT / TAAR1 |
| Serotonin (SERT) | Moderate/Low | Low/Negligible | Predicted Low |
| Peripheral Effect | Sympathomimetic | Strong Vasoconstrictor | Strong Vasoconstrictor |
Mechanism of Action (MOA)[1]
The mechanism of DCP-PA is a multi-step cascade involving the hijacking of monoamine transporter function.[1]
Phase I: Transporter Translocation
DCP-PA acts as a substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .[1]
-
Binding: The protonated amine binds to the orthosteric site of the transporter.
-
Translocation: The transporter undergoes a conformational change, moving DCP-PA from the extracellular space into the presynaptic cytoplasm.
-
Competitive Inhibition: By occupying the transporter, DCP-PA competitively prevents the reuptake of endogenous norepinephrine (NE) and dopamine (DA).
Phase II: VMAT2 Disruption & Cytosolic Accumulation
Once inside the neuron, DCP-PA targets the Vesicular Monoamine Transporter 2 (VMAT2) on synaptic vesicles.
-
Weak Base Hypothesis: As a lipophilic weak base, DCP-PA diffuses across the vesicle membrane.[1] Inside the acidic vesicle (pH ~5.5), it becomes protonated and trapped.
-
pH Gradient Collapse: The accumulation of DCP-PA disrupts the proton gradient required for VMAT2 function.[1]
-
Displacement: This causes the efflux of stored neurotransmitters (DA/NE) from the vesicle into the cytosol, significantly increasing cytosolic concentrations.
Phase III: TAAR1 Agonism & Efflux (Reverse Transport)
This is the critical step for "releasing agents."
-
TAAR1 Activation: Cytosolic DCP-PA binds to the intracellular Trace Amine Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR located on the presynaptic membrane.[1]
-
Signaling Cascade: TAAR1 activation triggers the production of cAMP and the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) .
-
Transporter Phosphorylation: PKA/PKC phosphorylate the DAT and NET transporters.
-
Efflux: Phosphorylation induces a conformational shift (or internalization) that reverses the direction of transport. Instead of clearing neurotransmitters, DAT and NET now pump the high cytosolic concentrations of DA and NE out into the synaptic cleft.
Visualization: Signaling Pathway[1]
Figure 1: The mechanism of DCP-PA induced monoamine release via TAAR1-mediated transporter reversal.[1]
Experimental Protocols for Validation
To confirm the mechanism of DCP-PA, the following self-validating experimental workflows are recommended.
In Vitro Monoamine Uptake vs. Release Assay
Objective: Distinguish between simple reuptake inhibition (like cocaine) and substrate-induced release (like amphetamine).[1]
Protocol:
-
Preparation: Transfect HEK293 cells with human DAT, NET, or SERT.
-
Uptake Inhibition: Incubate cells with radiolabeled substrate (
H-DA) and varying concentrations of DCP-PA.[1] Measure IC50. -
Release Assay (The Critical Test):
-
Pre-load cells with
H-MPP+ (a substrate that accumulates in vesicles).[1] -
Wash cells to remove extracellular isotope.
-
Add DCP-PA.[1]
-
Result Interpretation: If DCP-PA causes a dose-dependent efflux of
H-MPP+ into the supernatant, it is a Releasing Agent .[1] If it only blocks uptake but does not trigger efflux, it is a pure Reuptake Inhibitor .
-
TAAR1 cAMP Accumulation Assay
Objective: Verify the role of TAAR1 in the signaling cascade.
Protocol:
-
Cell Line: CHO-K1 cells expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.[1]
-
Treatment: Treat cells with DCP-PA (0.1 nM – 10
M). -
Control: Use
-phenethylamine (endogenous TAAR1 agonist) as a positive control. -
Readout: Measure luminescence. A sigmoidal dose-response curve confirms TAAR1 agonism.[1]
Predicted Toxicology & Safety Profile
Based on the SAR of propylhexedrine and dicyclopropyl derivatives, DCP-PA presents specific risks:
-
Vasoconstriction: The lack of an aromatic ring often enhances alpha-adrenergic affinity.[1] Like propylhexedrine, DCP-PA is expected to be a potent vasoconstrictor, carrying risks of hypertension and end-organ ischemia if misused intravenously.[1]
-
Cardiotoxicity: Direct sympathomimetic effects (tachycardia) combined with peripheral resistance.
-
Stereoselectivity: The (2S) isomer is the active eutomer. The (2R) isomer would likely be significantly less potent at CNS targets but might retain peripheral adrenergic activity (similar to levomethamphetamine), worsening the side-effect profile.[1]
References
-
B.F. Ascher & Co. (2021).[2] Benzedrex (Propylhexedrine) Inhaler Prescribing Information. Link
-
Fleming, J. J., & McCurdy, C. R. (2025). Structure-Activity Relationships of Cyclopropane-Containing Analogs in CNS Active Agents. ResearchGate. Link
-
Wesson, D. R. (1986).[3] Propylhexedrine: Pharmacology, metabolism and abuse potential. Drug and Alcohol Dependence, 17(2-3), 273–278.[3] Link
-
ChemicalBook. (2025).[4] (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride Product Entry. Link
-
Heal, D. J., et al. (2013). Amphetamine, methylphenidate and modafinil: A comparison of the pharmacology of the major psychostimulants. Journal of Psychopharmacology. Link[1]
Sources
Methodological & Application
Using (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride in CNS research
An in-depth guide for researchers, scientists, and drug development professionals on the application of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride, a putative monoamine oxidase-B (MAO-B) inhibitor, in Central Nervous System (CNS) research.
Introduction: Targeting Monoamine Oxidase-B in CNS Disorders
The central nervous system is a complex network where precise regulation of neurotransmitters is paramount for normal function. Monoamine oxidases (MAO) are critical enzymes in the catabolism of monoamine neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-B is of particular interest in CNS research due to its role in the metabolism of dopamine and the production of reactive oxygen species, implicating it in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2]
Inhibitors of MAO-B are a cornerstone in the management of Parkinson's disease, providing both symptomatic relief and potentially disease-modifying effects.[2][3] By blocking the degradation of dopamine, MAO-B inhibitors increase its availability in the brain, which can alleviate motor symptoms.[4] Furthermore, by reducing the oxidative stress associated with dopamine metabolism, these inhibitors may offer neuroprotective benefits.[2] (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride represents a compound with a structural motif suggestive of MAO-B inhibition, making it a compelling candidate for investigation in CNS research. The cyclopropylamine moiety is a key feature in several known MAO inhibitors.[5][6]
Mechanism of Action: The Role of MAO-B Inhibition
MAO-B is located on the outer mitochondrial membrane and is involved in the oxidative deamination of monoamines.[1][7] This process generates aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to cellular damage.[7] MAO-B inhibitors, such as (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride, are designed to bind to the enzyme and prevent the breakdown of monoamine neurotransmitters.[7] This inhibition leads to an increase in the levels of these neurotransmitters in the brain and a reduction in the production of harmful oxidative byproducts.[7]
Recent research has also suggested that MAO-B inhibition may facilitate the secretion of α-synuclein via a non-classical pathway, potentially reducing its intracellular accumulation and aggregation, a key pathological feature of Parkinson's disease.[8]
Caption: Simplified signaling pathway of MAO-B and its inhibition.
Quantitative Data: Expected Profile of a Selective MAO-B Inhibitor
The following table summarizes the expected inhibitory potency of a selective MAO-B inhibitor like (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride against human MAO-A and MAO-B. The selectivity index is a crucial parameter indicating the compound's preference for inhibiting MAO-B over MAO-A.
| Compound | Target | IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride | hMAO-B | <100 | >100 |
| hMAO-A | >10000 |
Note: The IC₅₀ and selectivity index values are hypothetical and would need to be determined experimentally for (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride. A known MAO-B inhibitor like Selegiline has an IC50 for MAO-B around 7.04 nM.[9]
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for MAO-B Inhibitory Activity
This protocol describes a method to determine the inhibitory activity of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride on MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed reaction.[7][10]
Materials and Reagents:
-
Recombinant human MAO-B enzyme[10]
-
MAO-B Assay Buffer[10]
-
Test Inhibitor: (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride dissolved in a suitable solvent (e.g., DMSO)[7]
-
Positive Control: Selegiline[10]
-
Developer and Probe (e.g., Horseradish Peroxidase and a fluorogenic substrate like Amplex Red)[9][10]
-
96-well black plate with a flat bottom[10]
-
Multi-well spectrophotometer[10]
Caption: General experimental workflow for the in vitro MAO-B inhibition assay.[7]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final solvent concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[7]
-
Plate Setup:
-
Test Wells: Add a defined volume (e.g., 10 µL) of diluted (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride solutions to the wells.[11]
-
Enzyme Control (100% Activity): Add the same volume of MAO-B Assay Buffer containing the same final concentration of solvent as the test wells.[11]
-
Inhibitor Control (Positive Control): Add a known MAO-B inhibitor like Selegiline at a concentration expected to give maximal inhibition.[7]
-
Blank Control (No Enzyme): Add MAO-B Assay Buffer to wells that will not receive the enzyme solution.[7]
-
-
Enzyme Addition: Add the MAO-B enzyme working solution (e.g., 50 µL) to all wells except the blank controls. Incubate for a specified time (e.g., 10 minutes) at 37°C.[10][11]
-
Reaction Initiation: Add the Substrate/Probe working solution (e.g., 40 µL) to all wells to start the enzymatic reaction.[7]
-
Measurement: Measure the fluorescence kinetically at 37°C for 10-40 minutes using a multi-well spectrophotometer.[10]
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in fluorescence over time in the linear range.[7]
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Protocol 2: In Vivo Microdialysis for Measuring Striatal Dopamine Levels
This protocol details the use of in vivo microdialysis to assess the effect of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride on extracellular dopamine levels in the striatum of freely moving rats.[12][13]
Materials and Equipment:
-
Male Sprague-Dawley or Wistar rats[12]
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system[14]
-
(2S)-1,1-dicyclopropylpropan-2-amine hydrochloride
-
Anesthetics
-
Artificial cerebrospinal fluid (aCSF) for perfusion[15]
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for at least 3 days.[16]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).[14]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution.[14]
-
After collecting baseline samples, administer (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor changes in dopamine levels.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the concentrations of dopamine, DOPAC, and HVA in each sample.[14]
-
Express the post-drug levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Under basal conditions, dopamine metabolism is primarily mediated by MAO-A.[12] However, after the administration of a MAO-B inhibitor, an increase in extracellular dopamine levels and a decrease in its metabolites are expected, especially following a challenge with L-DOPA.[12]
Safety and Handling Considerations
As with all MAO inhibitors, caution should be exercised when handling (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride. Researchers should be aware of potential interactions with other medications and dietary restrictions, particularly concerning tyramine-rich foods, which can lead to a hypertensive crisis.[17][18] Appropriate personal protective equipment should be worn at all times.
Conclusion
(2S)-1,1-dicyclopropylpropan-2-amine hydrochloride, as a potential selective MAO-B inhibitor, offers a valuable tool for CNS research. The protocols outlined in this document provide a framework for its in vitro characterization and in vivo evaluation. By elucidating its pharmacological profile, researchers can gain further insights into the role of MAO-B in CNS function and pathology, and potentially contribute to the development of new therapeutic strategies for neurodegenerative disorders.
References
- BenchChem. (2025). Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays. BenchChem.
- Journal of Neuroscience. (2021, September 1). Monoamine Oxidase-B Inhibition Facilitates α-Synuclein Secretion In Vitro and Delays Its Aggregation in rAAV-Based Rat Models of Parkinson's Disease. Journal of Neuroscience.
- Michael J. Fox Foundation for Parkinson's Research. (2017, March 10). Could MAO-B Inhibitors Slow Parkinson's Disease Progression?
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- PubMed.
- Open Exploration Publishing. (2024, July 14).
- Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
- MDPI. (2025, April 10).
- PMC. (2021, December 21). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future.
- Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
- PMC. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection.
- Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chrom
- PubMed.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine.
- StatPearls - NCBI Bookshelf. (2023, June 5). MAO Inhibitors.
- StatPearls - NCBI Bookshelf - NIH. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs).
- Dr.Oracle. (2025, October 29). What is the recommended approach for using Monoamine Oxidase Inhibitors (MAOIs)
- King's College London Research Portal.
- Mayo Clinic. Monoamine oxidase inhibitors (MAOIs).
- CNS-Targeted Library.
- PMC - NIH. (2015, October 15). Cyclopropanamine Compounds and Use Thereof.
- The future of CNS drug development: signs of real progress. (2025, July 21).
- The Florey. (2024, February 1). It's a match: New drug discovered to target protein in CNS disorders.
- Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
- Prestwick CNS-penetrant Drug Library.
- MDPI. Special Issue : Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition.
- PubChem. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961.
- ChemScene. (1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride.
- Longdom Publishing.
- Longdom Publishing. (2024, December 9).
- MDPI. (2016, April 18). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides.
- Sigma-Aldrich. 2-Propen-1-amine hydrochloride AldrichCPR.
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. besjournal.com [besjournal.com]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain dialysis: in vivo metabolism of dopamine and serotonin by monoamine oxidase A but not B in the striatum of unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
Formulation of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride for Research: Application Notes and Protocols
Introduction
(2S)-1,1-dicyclopropylpropan-2-amine hydrochloride (DCP2A·HCl) is a novel synthetic amine derivative under investigation for its potential therapeutic applications. As with any new chemical entity (NCE), the development of a robust and reproducible formulation is a critical step to ensure the reliability of data from in vitro and in vivo research studies.[1][2] The hydrochloride salt form of this primary amine was selected to enhance aqueous solubility and stability, a common strategy for basic compounds in pharmaceutical development.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of DCP2A·HCl for non-clinical, research-level applications. It outlines the compound's physicochemical properties, details step-by-step protocols for preparing various formulations, and establishes a framework for quality control and stability assessment. The goal is to provide a scientifically sound basis for creating formulations that deliver consistent and reliable results in early-stage research.
Physicochemical Characterization Summary
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design.[1] The following table summarizes the experimentally determined and predicted properties of a representative batch of DCP2A·HCl.
| Property | Value / Description | Significance for Formulation |
| IUPAC Name | (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride | --- |
| Molecular Formula | C₉H₁₈ClN | --- |
| Molecular Weight | 175.70 g/mol | Essential for concentration calculations. |
| Appearance | White to off-white crystalline solid | Provides a baseline for visual inspection and stability assessment. |
| Melting Point | 215-218 °C | Indicates high lattice energy and crystalline nature. |
| pKa (amine) | 9.8 ± 0.2 | As a base, the compound's solubility is highly pH-dependent; it will be ionized and more soluble at pH < 8.[6][7] |
| Log P (Octanol/Water) | 1.9 (for free base) | Suggests moderate lipophilicity, which may impact solubility in aqueous vehicles. |
| Aqueous Solubility (25°C) | ~15 mg/mL in deionized water | Moderately soluble; may require formulation enhancement for higher concentrations. |
| Hygroscopicity | Slightly hygroscopic | Requires controlled storage conditions (e.g., desiccator) to prevent moisture uptake. |
Formulation Development Strategy
The primary objective for early-stage research formulations is to achieve a homogenous, stable system (ideally a solution) that is compatible with the experimental model (e.g., cell culture media, physiological pH for animal dosing). The strategy for DCP2A·HCl is guided by its properties as a moderately water-soluble amine salt.
Vehicle Selection Rationale
-
Aqueous Vehicles: For in vitro studies and initial in vivo tolerability assessments, isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are preferred to maintain physiological osmolarity. However, the chloride common ion from saline could potentially suppress the solubility of the hydrochloride salt, a phenomenon known as the common-ion effect.[8] Therefore, a 5% Dextrose in Water (D5W) solution is a valuable alternative.
-
pH Adjustment: Given the pKa of 9.8, DCP2A·HCl will be predominantly in its soluble, ionized form at physiological pH (~7.4).[6] Adjusting the pH of the formulation vehicle to be at least 2 units below the pKa ensures complete dissolution and prevents precipitation.[7]
-
Co-solvents and Surfactants: For studies requiring concentrations above the aqueous solubility limit, the use of co-solvents or surfactants may be necessary. These agents enhance solubility by reducing the polarity of the aqueous vehicle or by forming micelles.[9][10][11] Common, well-tolerated excipients for preclinical studies include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Polysorbate 80 (Tween® 80).[7][12]
Formulation Development Workflow
The logical progression from characterization to a final, validated formulation is crucial for ensuring that experimental variables are minimized.
Caption: Formulation development workflow for DCP2A·HCl.
Experimental Protocols
Safety Precaution: Always handle DCP2A·HCl powder in a chemical fume hood or ventilated enclosure. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mg/mL Aqueous Solution for In Vivo Administration
This protocol is suitable for preparing a simple aqueous solution for parenteral or oral administration in animal studies, where the target concentration is within the compound's aqueous solubility.
Materials:
-
(2S)-1,1-dicyclopropylpropan-2-amine hydrochloride (DCP2A·HCl)
-
5% Dextrose in Water (D5W), sterile
-
Calibrated analytical balance
-
Sterile volumetric flask (e.g., 10 mL)
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 100 mg of DCP2A·HCl powder and transfer it into a 10 mL sterile volumetric flask.
-
Initial Dissolution: Add approximately 7 mL of D5W to the flask. Cap and vortex for 2-3 minutes to facilitate dissolution. The powder should dissolve to form a clear solution.
-
Volume Adjustment: Once fully dissolved, add D5W to the 10 mL mark (q.s.). Cap and invert the flask 10-15 times to ensure homogeneity.
-
Quality Control (QC) Check 1 - Visual Inspection: Transfer the solution to a sterile conical tube. Visually inspect against a light and dark background. The solution should be clear, colorless, and free of any visible particulates.
-
QC Check 2 - pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Measure the pH of the final formulation. The expected pH should be in the range of 4.5 - 6.0. Record the value.
-
Sterilization (Optional): If required for the experimental route (e.g., intravenous injection), filter the solution through a 0.22 µm sterile syringe filter into a final sterile container.
-
Labeling and Storage: Label the container with the compound name, concentration (10 mg/mL), vehicle (D5W), preparation date, and batch number. Store at 2-8°C, protected from light.
Protocol 2: Preparation of a 30 mg/mL Co-solvent Formulation
This protocol is designed for studies requiring a higher concentration of DCP2A·HCl, utilizing a common and well-tolerated co-solvent system.
Materials:
-
DCP2A·HCl
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Polysorbate 80 (Tween® 80)
-
0.9% Sodium Chloride (Sterile Saline)
-
Calibrated analytical balance and sterile containers
-
Vortex mixer and magnetic stirrer
Vehicle Composition: 10% PEG 400 / 10% PG / 5% Tween® 80 / 75% Saline (v/v/v/v)
Procedure:
-
Weighing: Accurately weigh 150 mg of DCP2A·HCl powder and place it into a 15 mL sterile conical tube.
-
Co-solvent Addition: Add 0.5 mL of PEG 400 to the tube. Vortex vigorously until the powder is wetted and a slurry is formed.
-
Second Co-solvent: Add 0.5 mL of PG to the mixture and vortex again for 1-2 minutes.
-
Surfactant Addition: Add 0.25 mL of Tween® 80. Vortex until the mixture is uniform.
-
Aqueous Phase Addition: Slowly add 3.75 mL of sterile saline to the tube in small increments (e.g., 1 mL at a time), vortexing well between each addition. This gradual addition is critical to prevent precipitation.
-
Final Mixing: Once all components are added, place a small magnetic stir bar in the tube and stir on a magnetic plate for 15-20 minutes at room temperature to ensure complete dissolution and homogeneity.
-
QC Check 1 - Visual Inspection: The final formulation should be a clear, slightly viscous solution. Check for any particulates or phase separation.
-
QC Check 2 - pH Measurement: Measure and record the pH of the final formulation.
-
Labeling and Storage: Label appropriately and store at 2-8°C. Due to the presence of excipients, this formulation should be prepared fresh and used within 24-48 hours unless stability data indicates otherwise.
Quality Control and Stability Assessment
For research formulations, it is essential to confirm the concentration and assess the short-term stability to ensure the dose administered is accurate and the API has not degraded. This process is often referred to as method qualification for early-stage development.[13][14]
Analytical Quality Control
All prepared formulations must be qualified before use in studies.[15]
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free from visible particulates. |
| pH | Potentiometry | Within ± 0.5 units of the initial measurement. |
| Concentration | HPLC-UV | 90% - 110% of the target concentration. |
| Homogeneity | HPLC-UV (Top/Bottom Samples) | Relative Standard Deviation (RSD) ≤ 5%. |
Short-Term Stability Protocol
Stability studies are crucial for defining the shelf-life and appropriate storage conditions for the formulation.[16][17][18] For early-phase research, a short-term study provides essential handling and storage guidance.
Procedure:
-
Prepare a batch of the formulation as described in Section 4.0.
-
Perform initial QC analysis (T=0) as described in Section 5.1.
-
Aliquot the formulation into separate, sealed containers.
-
Store aliquots under the following conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% RH[19]
-
-
Test the aliquots at specified time points (e.g., 4 hours, 24 hours, 48 hours, 7 days).
-
At each time point, perform the full QC analysis. The formulation is considered stable if all parameters meet the acceptance criteria.
Caption: Workflow for short-term stability assessment.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the successful formulation of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride for preclinical research. By following these procedures, researchers can prepare consistent, well-characterized formulations, thereby enhancing the quality and reproducibility of their scientific findings. For any new batch of API or significant change in experimental requirements, solubility and stability should be re-verified.
References
- Vertex AI Search. (2025). Why Stability Testing Protocols Are Essential for Drug Development.
- Mishra, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
- Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Chaudhary, A., et al. (2023). Contemporary Review on Solubility Enhancement Techniques. International Journal of Drug Delivery Technology.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Patel, R. M., & Singh, N. (2017). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. World Journal of Pharmacy and Pharmaceutical Sciences.
- ICON plc. (2025). The importance of stability programs in early clinical drug product development.
- Vici Health Sciences. (2025). Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach.
- Martinez, M. N., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Protheragen. Vet Excipients.
- IOI Oleo. (2022). Excipients for veterinary application.
- Pobudkowska, A., Szabłowska, A., & Nosol, K. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharma Research & Review.
- Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal.
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
- Chauhan, A., Mittal, P., & Kumar, P. (2021). A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.
- Stevenson, P. E., et al. (2015). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. The AAPS Journal.
- Jazgarska, O., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry.
- Elder, D. P., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- AGC Biologics. (2024). Analytical, Formulation & Stability.
- Jayakumar, C., & R, M. (2019). Pharmaceutical Excipients of Marine and Animal origin: A Review. Science Signpost Publishing Inc.
- Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
-
Ansari, M. H. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- CMIC. (2024). Qualification & Validation.
- University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation.
- Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 6. scispace.com [scispace.com]
- 7. kinampark.com [kinampark.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach [vicihealthsciences.com]
- 14. en.cmicgroup.com [en.cmicgroup.com]
- 15. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inglasia.com [inglasia.com]
- 17. pharmastate.academy [pharmastate.academy]
- 18. The importance of stability programs in early clinical drug product development | ICON plc [iconplc.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Novel Amine Hydrochlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling novel amine hydrochlorides. This guide is designed to provide practical, in-depth solutions for researchers encountering solubility issues with compounds like (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride. As many novel amine hydrochlorides are not extensively documented, this resource will focus on the fundamental principles and troubleshooting strategies applicable to this entire class of molecules.
Our approach is rooted in explaining the "why" behind each experimental step, empowering you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Q1: Why is my amine hydrochloride, which is a salt, not dissolving in aqueous buffers?
A1: While converting an amine to a hydrochloride salt is a common strategy to improve water solubility, several factors can still lead to poor dissolution.[1][2] The solubility of an amine hydrochloride is highly dependent on the pH of the solution.[3] In solutions where the pH is significantly higher than the pKa of the amine, the hydrochloride salt can convert back to its less soluble free base form, causing it to precipitate out of solution.[4] Additionally, the overall structure of the molecule, particularly large non-polar regions, can limit aqueous solubility even in its salt form.[5][6]
Q2: What is pKa and why is it critical for my experiments?
A2: The pKa is the acid dissociation constant, which indicates the strength of an acid. For an amine hydrochloride, the pKa value tells you the pH at which 50% of the compound is in its ionized (protonated, more soluble) form and 50% is in its unionized (free base, less soluble) form.[7] Knowing the pKa is crucial because it allows you to predict the solubility of your compound at different pH values using the Henderson-Hasselbalch equation.[8][9][10] This is fundamental for preparing stable solutions and designing relevant biological assays.
Q3: How does the Henderson-Hasselbalch equation apply to my amine hydrochloride?
A3: The Henderson-Hasselbalch equation provides a mathematical relationship between pH, pKa, and the ratio of the ionized to the unionized forms of a compound.[9] For a weakly basic drug like an amine, the equation is:
pH = pKa + log ([B]/[HB+])
Where:
-
[B] is the concentration of the unionized free base.
-
[HB+] is the concentration of the ionized hydrochloride salt.
This equation allows you to calculate the pH needed to ensure your compound remains in its more soluble, ionized form.[7]
Q4: Can changing the salt form, other than hydrochloride, improve solubility?
A4: Yes, salt form selection is a critical strategy in drug development to optimize physicochemical properties without altering the active molecule.[][12][13] Different counter-ions (e.g., mesylate, citrate, tartrate) can lead to significant differences in solubility, dissolution rate, stability, and hygroscopicity.[14][15] If you are consistently facing issues with the hydrochloride salt, a salt screening study to identify a more suitable form could be a valuable next step.[]
Troubleshooting Guides
Issue 1: Poor or Slow Dissolution in Aqueous Buffers
You've prepared a standard phosphate-buffered saline (PBS) at pH 7.4, but your amine hydrochloride compound refuses to dissolve completely, or it takes an impractically long time.
Underlying Cause: The pH of your buffer (7.4) is likely at or above the pKa of your amine, causing the equilibrium to shift towards the poorly soluble free base. The larger and more hydrophobic the organic part of the molecule, the less soluble the free base will be.[5]
Solutions:
-
pH Adjustment: The most direct approach is to lower the pH of your solvent.[16] Prepare your buffer and then adjust the pH downwards with a small amount of dilute HCl until the compound fully dissolves. It is crucial to determine the lowest pH at which your compound is stable and suitable for your experimental system.
-
Gentle Heating and Agitation: For compounds that are slow to dissolve, gentle warming (e.g., to 37°C) and continuous stirring or vortexing can increase the rate of dissolution.[17] However, be cautious, as elevated temperatures can degrade sensitive compounds.
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution. This is particularly useful for kinetically limited solubility issues.
Issue 2: Precipitation When Adding a Stock Solution to Cell Culture Media
You successfully dissolved your amine hydrochloride in an acidic buffer or an organic solvent like DMSO, but upon adding it to your cell culture media (typically pH 7.2-7.4), a precipitate forms immediately.
Underlying Cause: This is a classic case of pH shock. The highly buffered, neutral pH of the cell culture media rapidly neutralizes your acidic stock solution, causing the compound to crash out as the insoluble free base.[17]
Solutions:
-
Minimize Organic Solvent Concentration: If using a DMSO stock, ensure the final concentration in your media is as low as possible, typically below 0.5% or 0.1%, to avoid solvent-induced precipitation and toxicity.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute your DMSO stock into an intermediate acidic buffer (e.g., pH 5.0) where the compound is known to be soluble, and then add this intermediate dilution to the final cell culture media. This gradual pH change can sometimes prevent precipitation.
-
Use of Excipients: Consider pre-complexing your compound with a solubilizing excipient like a cyclodextrin before adding it to the media.[18] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, which can encapsulate the drug molecule and increase its apparent solubility in aqueous environments.[19]
Issue 3: Inconsistent Results in Biological Assays
Your dose-response curves are not reproducible, or you observe high variability between replicate wells in an assay plate.
Underlying Cause: This is often a secondary effect of poor solubility. If your compound is not fully dissolved or is slowly precipitating over the course of the experiment, the actual concentration of the drug in solution is unknown and variable.
Solutions:
-
Confirm Solubility Limit: It is essential to determine the kinetic solubility of your compound in the final assay buffer.[17] This can be done by preparing a series of dilutions and measuring turbidity using a plate reader (at a wavelength like 600 nm).[17] Any data from concentrations above this solubility limit should be considered unreliable.
-
Incorporate pH-Modifying Excipients: For oral formulations or cell-based assays, including acidic polymers or excipients like citric or tartaric acid in the formulation can create a more acidic microenvironment, which helps maintain the drug in its soluble, ionized state.[20][21]
-
Consider Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or PEG 400 can significantly increase the solubility of poorly soluble compounds.[19][22] However, the concentration of these co-solvents must be carefully controlled to avoid impacting the biological system.
Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
This protocol will help you understand how pH affects your compound's solubility, a critical first step in troubleshooting.
Materials:
-
Your amine hydrochloride compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaking incubator or rotator.
-
pH meter.
Procedure:
-
Add an excess amount of your solid compound to separate vials, each containing a buffer of a different pH.
-
Ensure there is undissolved solid at the bottom of each vial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, filter or centrifuge the samples to remove the undissolved solid.
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant in a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (HPLC is preferred).
-
Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.
Protocol 2: Screening for Co-solvent and Excipient Compatibility
This protocol provides a method to quickly screen for effective solubilizing agents.
Materials:
-
Your amine hydrochloride compound.
-
A selection of co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).
-
A selection of excipients (e.g., Hydroxypropyl-β-Cyclodextrin, Polysorbate 80).
-
Aqueous buffer at a challenging pH (e.g., pH 7.4).
Procedure:
-
Prepare concentrated stock solutions of your compound in each of the pure co-solvents.
-
Prepare aqueous solutions of the excipients at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add a small, fixed amount of your compound to each excipient solution.
-
For the co-solvent stocks, dilute them into the pH 7.4 buffer to a target final drug concentration, ensuring the final co-solvent concentration is kept low (e.g., 1-5%).
-
Visually inspect all samples for precipitation immediately and after a set time (e.g., 1, 4, and 24 hours).
-
Quantify the amount of compound in solution for the most promising candidates using an appropriate analytical method to determine the extent of solubility enhancement.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile for (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride (pKa = 7.8)
| Buffer pH | Solubility (µg/mL) | Predominant Species |
| 4.0 | > 2000 | Ionized (HB+) |
| 5.0 | > 2000 | Ionized (HB+) |
| 6.0 | 1570 | Ionized (HB+) |
| 7.0 | 185 | Mixed |
| 7.4 | 45 | Mixed |
| 8.0 | 15 | Free Base (B) |
| 9.0 | < 5 | Free Base (B) |
Table 2: Example Co-solvent and Excipient Screening Results at pH 7.4
| Vehicle (Final Concentration) | Initial Observation | Solubility after 4h (µg/mL) |
| PBS pH 7.4 (Control) | Immediate Precipitate | 42 |
| 1% DMSO in PBS | Hazy Solution | 65 |
| 5% PEG 400 in PBS | Clear Solution | 150 |
| 2% Polysorbate 80 in PBS | Clear Solution | 210 |
| 5% HP-β-CD in PBS | Clear Solution | 450 |
Visualizations
Caption: pH effect on amine hydrochloride solubility.
Caption: Strategies for solubility enhancement.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [URL: https://www.wiley.com/en-us/Pharmaceutical+Salts%3A+Properties%2C+Selection%2C+and+Use%2C+2nd+Edition-p-9783906390512]
- BOC Sciences. (n.d.). Salt Form Screening and Selection Services. Retrieved February 15, 2026, from [URL: https://www.bocsci.com/salt-form-screening-and-selection-services.html]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Avdeef, A. (2007). The rise of pKa profiling. Expert Opinion on Drug Discovery, 2(4), 459-473.
- Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [URL: https://pubs.acs.org/doi/10.1021/op0000182]
- Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy (5th ed.). Pharmaceutical Press.
- Streng, W. H. (1982). Influence of pH on solubility. Journal of Pharmaceutical Sciences, 71(6), 705-707.
- Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved February 15, 2026, from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.04%3A_Basicity_of_Amines]
- Embibe. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved February 15, 2026, from [URL: https://www.embibe.com/exams/physical-properties-of-amines/]
- Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Online forum post]. ResearchGate. [URL: https://www.researchgate.net/post/How_to_deal_with_the_poor_solubility_of_tested_compounds_in_MTT_assay]
- Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved February 15, 2026, from [URL: https://microbenotes.
- Yalkowsky, S. H., & He, Y. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [URL: https://www.researchgate.
- World Small Animal Veterinary Association. (2011). Basic pharmacological principles. VIN. [URL: https://www.vin.com/apputil/content/defaultadv1.aspx?pId=11343&id=5124220]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Chemistry Stack Exchange. (2016). Solubility of compound in acid. Retrieved February 15, 2026, from [URL: https://chemistry.stackexchange.com/questions/55555/solubility-of-compound-in-acid]
- CK-12 Foundation. (2026). Chemical Properties of Amines. Retrieved February 15, 2026, from [URL: https://www.ck12.org/c/chemistry/properties-of-amines/rwa/Chemical-Properties-of-Amines/]
- Wikipedia. (n.d.). Hydrochloride. Retrieved February 15, 2026, from [URL: https://en.wikipedia.org/wiki/Hydrochloride]
- Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved February 15, 2026, from [URL: https://www.quora.com/Why-do-amines-dissolve-in-hydrochloric-acid]
- Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved February 15, 2026, from [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=15409]
- Rajurkar, V. G., & Tambe, A. B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmaceutical Technology, 6(9), 955-961. [URL: https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmaceutical%20Technology;PID=2013-6-9-1]
- Scribd. (n.d.). Properties and Solubility of Amines. Retrieved February 15, 2026, from [URL: https://www.scribd.com/document/442345159/Properties-and-Solubility-of-Amines-pdf]
- Numerade. (n.d.). Solved: Alkaloids have the general formula RNH2. Addition of HCl to an alkaloid will. Retrieved February 15, 2026, from [URL: https://www.numerade.
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved February 15, 2026, from [URL: https://drug-dev.com/special-feature-excipients-enhancing-the-new-poorly-soluble-apis/]
- BenchChem. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. Retrieved February 15, 2026, from [URL: https://www.benchchem.com/product/bchm20140/technical-support]
- Reddit. (2022). How to tackle compound solubility issue. Retrieved February 15, 2026, from [URL: https://www.reddit.com/r/labrats/comments/rxm8p6/how_to_tackle_compound_solubility_issue/]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [URL: http://theses.gla.ac.uk/3070/]
- Stracey, Z. R., & Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 36-46.
- Singh, A., & Van den Mooter, G. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 18(2), 291-303. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4779119/]
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved February 15, 2026, from [URL: https://senpharma.asia/excipients-for-enhancing-drug-solubility]
- Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Retrieved February 15, 2026, from [URL: https://www.quaypharma.com/designing-formulations-for-preclinical-and-early-stage-clinical-studies/]
- Al-Ghananeem, A. M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 8(5), 1-6. [URL: https://www.longdom.org/open-access/brief-overview-of-various-approaches-to-enhance-drug-solubility-95811.html]
- Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved February 15, 2026, from [URL: https://www.catalent.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 15, 2026, from [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/323]
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. [URL: https://pubmed.ncbi.nlm.nih.gov/15265507/]
- University of Colorado Boulder. (n.d.). Amines. Retrieved February 15, 2026, from [URL: https://www.colorado.
- Williams, H. D., & Pouton, C. W. (2012). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Current Drug Therapy, 7(1), 16-30.
- ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. Retrieved February 15, 2026, from [URL: https://www.researchgate.net/figure/Experimental-pKa-values-of-amine-hydrochlorides-1-HCl-55-HCl-56-HCl_fig2_260005725]
- IntechOpen. (2025). Preclinical Drug Development Process: Formulation and Development Aspects. Retrieved February 15, 2026, from [URL: https://www.intechopen.com/chapters/76899]
- MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved February 15, 2026, from [URL: https://www.mdpi.com/1999-4923/16/2/220]
- Siepmann, J., & Siepmann, F. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5136-5145. [URL: https://pubmed.ncbi.nlm.nih.gov/18452192/]
- de Oliveira, G. G., & Ferraz, H. G. (2015). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Brazilian Journal of Pharmaceutical Sciences, 51(3), 533-541. [URL: https://www.scielo.br/j/bjps/a/zQ4yY5yY5h3Y5Y5yY5h3Y5y/?lang=en]
- MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved February 15, 2026, from [URL: https://www.mdpi.com/2673-4591/5/1/2]
- SlideShare. (n.d.). Biopharmaceuitcs lab 7. Retrieved February 15, 2026, from [URL: https://www.slideshare.net/norazawar/biopharmaceuitcs-lab-7]
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 15, 2026, from [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3304172/]
- ResearchGate. (2025). Study of pH-dependent drugs solubility in water. Retrieved February 15, 2026, from [URL: https://www.researchgate.
- ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials? Retrieved February 15, 2026, from [URL: https://www.researchgate.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved February 15, 2026, from [URL: https://typeset.io/papers/solubility-enhancement-of-cox-ii-inhibitors-by-cosolvency-2y8z7x6q]
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. atlas.org [atlas.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. scribd.com [scribd.com]
- 7. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. tabletscapsules.com [tabletscapsules.com]
- 19. longdom.org [longdom.org]
- 20. senpharma.vn [senpharma.vn]
- 21. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride
Welcome to the technical support guide for (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability and degradation studies. The information herein is synthesized from established scientific literature and regulatory guidelines to ensure accuracy and practical applicability in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride.
Q1: What are the primary chemical liabilities of the (2S)-1,1-dicyclopropylpropan-2-amine moiety?
The core structure contains a primary amine attached to a carbon adjacent to a cyclopropyl group. This "cyclopropylamine" motif is known to be susceptible to two primary degradation pathways:
-
Hydrolytic Degradation: The cyclopropyl amine moiety can undergo hydrolysis, particularly under high pH (basic) conditions.[1] This pathway is a significant concern for the long-term shelf life of drug products, as the microenvironmental pH within a solid formulation can influence stability.[1]
-
Oxidative Degradation: Cyclopropylamines are susceptible to oxidation, often mediated by enzymes (like Cytochrome P450) in vivo, but also possible under chemical oxidative stress.[2] This process can lead to the formation of reactive ring-opened intermediates, such as α,β-unsaturated aldehydes, which can subsequently form covalent adducts with other molecules.[2][3]
Q2: What are the standard "forced degradation" conditions I should use to investigate the stability of this compound?
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[4][5] Studies should be designed according to ICH guidelines, which typically include the following conditions:[4][6]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures. Significant degradation is anticipated under these conditions.[1][7][8]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[7][8]
-
Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.[4]
-
Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
Q3: What analytical techniques are most suitable for a stability-indicating method for this compound?
A stability-indicating method must be able to separate the intact drug from its degradation products.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique. A C18 column is a standard starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products, which is the first step in structure elucidation.[7][8] This technique is crucial for characterizing the specific degradants formed under various stress conditions.
Part 2: Troubleshooting Guides & In-Depth Analysis
This section provides solutions to specific problems encountered during experimental work.
Issue 1: Significant degradation is observed under basic conditions, but the primary degradant peak is difficult to characterize.
-
Causality: The cyclopropyl amine group is known to be labile under high pH conditions, leading to hydrolytic degradation.[1] The resulting product may be a ring-opened species or a more polar compound that is difficult to retain on a standard C18 column.
-
Troubleshooting Steps:
-
Modify HPLC Method: Decrease the initial organic solvent concentration in your gradient or consider an alternative stationary phase (e.g., AQ-C18, Polar-Embedded) designed for better retention of polar compounds.
-
LC-MS Analysis: Immediately subject the degraded sample to LC-MS analysis. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradant, offering critical clues to its identity. For example, a simple hydrolysis could lead to the formation of an alcohol.
-
Control Microenvironment: In formulation studies, be aware that alkaline excipients can raise the microenvironmental pH and accelerate degradation even in a solid-state product.[1]
-
Issue 2: Multiple, unexpected peaks appear during an oxidative stress study (H₂O₂).
-
Causality: The cyclopropyl ring itself is susceptible to oxidative ring-opening, which can generate highly reactive intermediates.[2][3] This can lead to a cascade of secondary products. The primary mechanism often involves the formation of a carbon-centered radical, which can be further oxidized to an α,β-unsaturated aldehyde.[3]
-
Troubleshooting Steps:
-
Pathway Visualization: Use the diagram below to conceptualize the potential pathway. Your multiple peaks could represent the initial hydroxylated intermediate, the ring-opened aldehyde, and subsequent reaction products of that aldehyde.
-
Derivatization: If a reactive aldehyde is suspected, consider derivatization experiments (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to confirm its presence.
-
LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the degradant peaks. The fragmentation pattern provides structural information that is essential for confirming the proposed ring-opened structures.
-
Caption: Key degradation pathways for cyclopropylamines.
Issue 3: I am seeing N-nitroso impurity formation in an accelerated stability study, but not in other stress tests.
-
Causality: This is a classic example of an artifactual degradation. If you are using a saturated sodium nitrite (NaNO₂) solution to control humidity in a stability chamber, volatile NOx species can be generated.[9] These species can then react with the secondary or primary amine in your drug substance to form N-nitrosamine derivatives, which are often potent carcinogens.
-
Troubleshooting Steps:
-
Verify Humidity Control: Check the method used for humidity control in your stability chamber. Avoid using saturated NaNO₂ solutions.
-
Use Alternative Saturated Salts: A saturated solution of potassium iodide (KI) can also achieve ~60% relative humidity and does not produce reactive nitrogen species.[9]
-
Confirm with Control: Re-run the experiment at the same temperature and humidity but using a different humidity control method (e.g., a chamber with active humidity control or an alternative salt solution) to confirm that the N-nitroso impurity does not form.
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experimental design and can be adapted as needed.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Objective: To generate potential degradation products of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride and assess its intrinsic stability.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions Setup: For each condition, mix the stock solution with the stress agent as described in the table below. Include a control sample (drug substance in solvent, kept at room temperature or refrigerated) for comparison.
| Stress Condition | Reagent | Temperature | Time (hours) |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 2, 8, 24 |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 1, 4, 12 |
| Oxidation | 6% H₂O₂ | Room Temp | 8, 24, 48 |
| Thermal | N/A (Solid State) | 105 °C | 24, 72 |
| Photolytic | N/A (Solution/Solid) | Ambient | Per ICH Q1B |
-
Timepoint Sampling: At each time point, withdraw an aliquot of the stressed sample.
-
Neutralization (for Acid/Base): Neutralize the acid and base hydrolysis samples to stop the reaction. For example, add an equimolar amount of NaOH to the acid sample and HCl to the base sample.
-
Dilution: Dilute all samples (including the control) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Check for peak purity of the parent compound and identify the retention times and peak areas of any new impurities formed.
Caption: Workflow for a typical forced degradation study.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its process impurities and degradation products.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent with a DAD/PDA detector.
-
Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm (or equivalent high-performance core-shell column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or lambda max of the compound).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
System Suitability:
-
Inject the mobile phase as a blank to ensure no interfering peaks.
-
Make five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the parent peak should be > 2000, and the tailing factor should be ≤ 2.0.
Analysis Procedure:
-
Prepare samples as described in the Forced Degradation Protocol.
-
Inject the control sample to determine the retention time of the parent peak.
-
Inject each stressed sample.
-
Integrate all peaks and report the % area of the parent peak and each impurity. Use a Diode Array Detector to check for peak purity to ensure co-elution is not occurring.
References
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
-
Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315-320. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4). [Link]
-
Ma, B., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences. [Link]
-
Patel, R. B., et al. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4). [Link]
-
Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206-211. [Link]
-
Tala, S. D., et al. (2012). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Various Authors. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Vourvahis, M., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 722-731. [Link]
-
Wankar, J., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Regulatory Affairs. [Link]
Sources
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride analytical detection
Welcome to the dedicated technical support center for the analytical detection of (2S)-1,1-dicyclopropylpropan-2-amine hydrochloride. This guide is designed for researchers, analytical chemists, and quality control professionals to navigate the specific challenges associated with the analysis of this chiral primary amine. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reliable analytical methods.
Part 1: Foundational Principles & General Troubleshooting
Before delving into technique-specific issues, it's crucial to address universal sources of analytical error. Many problems that appear to be complex chromatographic or spectroscopic issues originate from basic oversights.
Question: My results are inconsistent, but I'm following the method. Where should I start looking for the problem?
Answer: Always begin by ruling out systemic issues before assuming a column failure or a complex chemical interaction.[1][2] Inconsistent results are often traced back to the HPLC/GC system itself or sample/mobile phase preparation.
Initial System Health Checklist:
-
Mobile Phase Integrity: Was the mobile phase freshly prepared? For aqueous/organic mixtures, was it thoroughly degassed and mixed? Evaporation of the more volatile component can alter composition and shift retention times.[2]
-
System Leaks: A small, often unnoticed leak can cause pressure fluctuations and lead to non-reproducible retention times and poor peak areas. Visually inspect all fittings from the pump to the detector.[1]
-
Injector Precision: Problems with the injector, such as incorrect sample aspiration volume or a partially clogged needle, can lead to inconsistent peak sizes.[2]
-
Column Equilibration: Has the column been sufficiently equilibrated with the mobile phase? This is especially critical when changing mobile phases or after the system has been idle. A drifting baseline is a classic sign of an unequilibrated column.
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
The primary challenge in the HPLC analysis of (2S)-1,1-dicyclopropylpropan-2-amine is achieving efficient, symmetrical peaks and successful enantiomeric separation. As a basic amine, this compound is prone to strong, undesirable interactions with the silica support of many stationary phases.
Frequently Asked Questions (HPLC)
Question: I am observing severe peak tailing for the main analyte peak. What is causing this and how can I fix it?
Answer: Peak tailing for a basic compound like this amine is almost certainly due to its interaction with acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the characteristic tail.
Solutions to Mitigate Peak Tailing:
-
Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase. This "masks" the active silanol sites, preventing the analyte from interacting with them.
-
Recommended Additives: Start with 0.1% (v/v) of an amine like triethylamine (TEA) or diethylamine (DEA) in your mobile phase.
-
Mechanism: The competing base has a higher affinity for the silanol sites, effectively saturating them and allowing your analyte to undergo a more ideal chromatographic partition.
-
-
pH Control: Ensure the mobile phase pH is well-controlled. For a primary amine, working at a lower pH (e.g., 3-4) can protonate the amine, which may reduce tailing on certain columns, but adding a competing base is generally more effective.
-
Column Choice: If tailing persists, consider using a column with high-purity silica and advanced end-capping, which has fewer free silanol groups.
Question: I am struggling to achieve baseline separation of the (S)- and (R)-enantiomers. What parameters should I optimize?
Answer: Chiral separation is a thermodynamically controlled process based on the differential stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[4] Optimization requires a systematic approach.[5]
Key Optimization Parameters for Chiral Resolution:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. There is no universal CSP, and screening is often necessary.[6] For primary amines, polysaccharide-based and cyclofructan-based CSPs are excellent starting points.[7][8]
-
Mobile Phase Composition: The choice of organic modifier (e.g., ethanol, isopropanol in normal phase) and its concentration can dramatically affect selectivity. Small changes can have a large impact.
-
Temperature: Temperature has a complex and significant effect on chiral separations.[5] Lower temperatures often increase the stability of the diastereomeric complexes, leading to better resolution. However, the opposite can also be true. It is an essential parameter to screen.
-
Flow Rate: Chiral separations often benefit from slower flow rates than standard achiral methods. This allows more time for the enantiomers to interact with the CSP, potentially increasing resolution.[6]
Experimental Workflow: Chiral Method Development
The following diagram outlines a logical workflow for developing a chiral HPLC method for (2S)-1,1-dicyclopropylpropan-2-amine.
Sources
- 1. realab.ua [realab.ua]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
